molecular formula C21H25NO6 B408776 METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B408776
M. Wt: 387.4g/mol
InChI Key: BJXGNNOERAKCLE-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, methyl acetoacetate, and tetrahydro-2-furanylmethylamine. The key steps in the synthesis may include:

    Condensation Reaction: The 2,4-dimethoxybenzaldehyde reacts with methyl acetoacetate in the presence of a base to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with tetrahydro-2-furanylmethylamine to form the pyrrole ring.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4g/mol

IUPAC Name

methyl (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C21H25NO6/c1-13-19(21(24)27-4)17(20(23)22(13)12-16-6-5-9-28-16)10-14-7-8-15(25-2)11-18(14)26-3/h7-8,10-11,16H,5-6,9,12H2,1-4H3/b17-10-

InChI Key

BJXGNNOERAKCLE-YVLHZVERSA-N

SMILES

CC1=C(C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N1CC3CCCO3)C(=O)OC

Isomeric SMILES

CC1=C(/C(=C/C2=C(C=C(C=C2)OC)OC)/C(=O)N1CC3CCCO3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N1CC3CCCO3)C(=O)OC

Origin of Product

United States

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